![molecular formula C9H5F3N2O B3347842 1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]- CAS No. 1450828-21-3](/img/structure/B3347842.png)

1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-

Übersicht

Beschreibung

1,3,4-Oxadiazole is a nitrogen and oxygen containing heterocycle . It is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics which includes, but not limited to, antidiabetic, antibacterial, anti-inflammatory, antifungal, anticonvulsant, anti-HIV agents, etc .

Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .

Molecular Structure Analysis

The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry .

Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes (OLEDs) . These OLEDs have high thermal stability and proper frontier-energy levels, making them suitable as host materials .

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing compounds, including “2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole”, have been used in the synthesis of FDA-approved drugs . These drugs have been used for various diseases and disorders .

Heparanse-1 Inhibitor

The compound has been used in the synthesis of a tricyclic lead compound as a potent heparanse-1 inhibitor .

Prostaglandin EP4 Receptor Antagonist

It has also been used in the synthesis of a prostaglandin EP4 receptor antagonist for treating autoimmune diseases and osteoarthritis .

Voltage-Gated Sodium Channel (vgSCh) Modulator

The compound has been used as a voltage-gated sodium channel (vgSCh) modulator .

Insect Growth Regulant (IGR)

It has been used as an insect growth regulant (IGR) .

Inhibitor of the Respiratory Chain and Succinate Dehydrogenase (SD)

The compound has been used as an inhibitor of the respiratory chain and succinate dehydrogenase (SD) .

Herbicides

2-methoxy-4-(trifluoromethyl)phenyl analogues, which include “2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole”, have been developed as very effective herbicides for the control of key weeds in cereal crops .

Wirkmechanismus

Target of Action

The primary targets of 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole are currently under investigation . Similar compounds have been shown to interact with various receptors and enzymes, influencing their function and playing a role in various biological processes .

Mode of Action

It is believed to interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . The trifluoromethyl group in the compound may enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

For instance, they can influence the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Pharmacokinetics

Similar compounds have been shown to exhibit predictable log p values, indicating their lipophilicity and potential bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as anti-inflammatory and analgesic activities .

Action Environment

The action of 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-14-13-5-15-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQECRHXRCGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

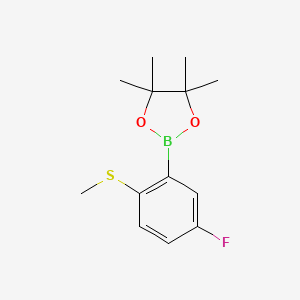

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)

![6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-](/img/structure/B3347786.png)

![6-Methylpyrido[4,3-A]indolizine-10-carbonitrile](/img/structure/B3347789.png)

![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)

![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)